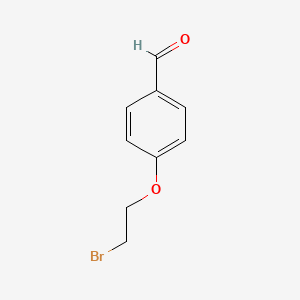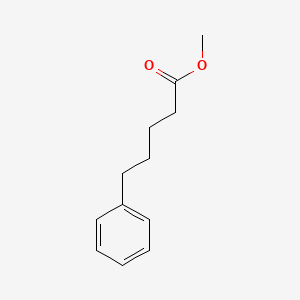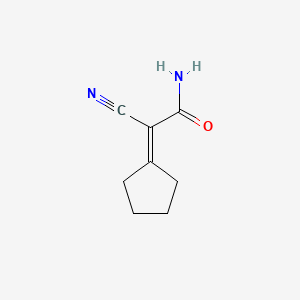
N-Benzylthiazol-2-amine
Overview
Description
Synthesis Analysis
N-Benzylthiazol-2-amine can be synthesized through various synthetic pathways. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles .Molecular Structure Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Ammonia and other amines are good nucleophiles in S N 2 reactions. As a result, the simplest method of alkylamine synthesis is by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .Physical And Chemical Properties Analysis
N-Benzylthiazol-2-amine has a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmacology
N-Benzylthiazol-2-amine: is a versatile compound in pharmacology due to its structural similarity to benzothiazole, which is a core structure in many pharmacologically active molecules. It has been used in the synthesis of compounds with anti-inflammatory properties . The modifications at the benzothiazole moiety have led to the development of novel therapeutics with diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, particularly in the development of OLEDs, N-Benzylthiazol-2-amine derivatives serve as electrophosphorescent emitters. Their ability to emit light upon electrical excitation makes them valuable for creating more efficient and longer-lasting displays .
Biochemistry
The compound’s derivatives are significant in biochemistry for their role in enzyme inhibition, which is crucial for understanding biochemical pathways and developing inhibitors for therapeutic use. They also contribute to the synthesis of fluorescent probes for analyte detection .
Industrial Applications
N-Benzylthiazol-2-amine: finds industrial applications as a precursor in the synthesis of dyes, pigments, and other chemicals that require a benzothiazole scaffold. Its derivatives are used in bacterial detection and as inhibitors in various biochemical processes .
Medical Research
In medical research, N-Benzylthiazol-2-amine plays a role in the design of imaging agents and the development of new antineoplastic agents, contributing to advancements in cancer treatment and diagnostic methods .
Chemical Synthesis
This compound is utilized in chemical synthesis as a building block for creating complex organic molecules. Its reactivity allows for the construction of a wide variety of aromatic azoles, which are important in the development of new drugs and materials .
Agriculture
While direct applications in agriculture are not explicitly mentioned for N-Benzylthiazol-2-amine , its core structure, benzothiazole, is involved in the synthesis of plant growth regulators and can influence the development of agrochemicals .
Material Science
In material science, amines like N-Benzylthiazol-2-amine are key in the fabrication of polymers, catalysts, and nanomaterials. They contribute to advancements in organic electronics, photovoltaics, and biomaterials due to their unique electronic and optical properties .
Mechanism of Action
Target of Action
N-Benzylthiazol-2-amine, also known as n-benzyl-1,3-thiazol-2-amine, has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The mode of action of N-Benzylthiazol-2-amine involves its interaction with the DprE1 enzyme . It inhibits the function of this enzyme, thereby disrupting the synthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall . This leads to the death of the Mycobacterium tuberculosis cells . Furthermore, benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .
Biochemical Pathways
It is known that the compound interferes with the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biosynthetic pathway leads to the death of the Mycobacterium tuberculosis cells .
Pharmacokinetics
The pharmacokinetics of N-Benzylthiazol-2-amine have been studied, and it has been found to exhibit good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound has good oral absorption, with an absorption percentage in the tolerable range of 65–100% . This suggests that the compound has a good bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the action of N-Benzylthiazol-2-amine is the inhibition of the growth of Mycobacterium tuberculosis cells . By inhibiting the function of the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the Mycobacterium tuberculosis cells .
Safety and Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBXMRJPQRVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902961 | |
| Record name | NoName_3539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylthiazol-2-amine | |
CAS RN |
41593-98-0 | |
| Record name | NSC118962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














